molecular formula C12H11NO2 B1647697 Methyl 2-(isoquinolin-5-yl)acetate

Methyl 2-(isoquinolin-5-yl)acetate

Cat. No.: B1647697
M. Wt: 201.22 g/mol
InChI Key: SVFDHVXOUIKKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(isoquinolin-5-yl)acetate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-isoquinolin-5-ylacetate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8H,7H2,1H3

InChI Key

SVFDHVXOUIKKJP-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=CC2=C1C=CN=C2

Canonical SMILES

COC(=O)CC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Allylisoquinoline (Preparation 6, Step 2; 169 mg, 1.0 mmol) in methylene chloride (2 mL), acetic acid (0.5 mL), and water (0.5 mL) was treated with dimethyl polyethylene glycol (Mn ca. 500, 95 uL, 100 mg, 0.2 mmol) in methylene chloride (1 mL) at 23° C. The mixture was cooled to 0° C. and powdered KMnO4 (521 mg, 3.3 mmol) was added portionwise, maintaining the temperature below 30° C. Following vigorous stirring for 18 h, the solvent was removed in vacuo and methanolic hydrogen chloride (10 mL, 1N) was added, and the mixture was refluxed for 4 h. The methanol was removed in vacuo, the residue was diluted with water, and the mixture was made basic with Na2CO3 (pH=9). The mixture was extracted with ethyl acetate, the resulting organic layer was washed with brine, was dried (MgSO4), was filtered, was concentrated in vacuo, and was purified by silica gel chromatography (2:1 hexanes—ethyl acetate) to afford isoquinolin-5-yl-acetic acid methyl ester; 1H NMR (400 MHz, CDCl3) δ9.28 (brs, 1H), 8.58 (d, J=6.2 Hz, 1H), 7.95 (d, J=7.9 Hz, 1H), 7.80 (d, J=5.8 Hz, 1H), 7.66 (d, J=5.8 Hz, 1H), 7.59 (t, J=7.6 Hz, 1H), 4.06 (s, 2H), 370 (s, 3H), MS (AP/Cl): 202.1 (M+H)+. Note: An impurity of 5-isoquinolylcarboxaldehyde was present following silica gel chromatography (ca. 20%).
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
95 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
521 mg
Type
reactant
Reaction Step Two

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